7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Medicinal Chemistry Analytical Chemistry Assay Development

Scaffold design often forces a trade-off between CNS target potency and cardiac safety, risking late-stage failure. CAS 1210768-40-3 is a 7-hydroxy substituted pyrazolopyrimidinone core with a proven class-level advantage in reducing hERG liability. • 108-fold lower hERG blocking potency demonstrated in angular vs. linear analogs. • Defined ≥95% purity ensures accurate stoichiometry for parallel library synthesis. • Structurally validated as a negative control scaffold with no inherent antimicrobial activity.

Molecular Formula C9H6N4O2
Molecular Weight 202.17 g/mol
CAS No. 1210768-40-3
Cat. No. B1439470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS1210768-40-3
Molecular FormulaC9H6N4O2
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O
InChIInChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H
InChIKeyLNBBAAKEXPSAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Physicochemical Profile


7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1210768-40-3) is a heterocyclic compound with a molecular formula of C9H6N4O2 and a molecular weight of 202.17 g/mol . It belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class, a privileged scaffold in medicinal chemistry known for its role as a core for developing ligands targeting various receptors and enzymes [1]. This compound is commercially available with a specified purity, typically ≥95% .

7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Generic Substitution Risks


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is scientifically unsound due to the profound impact of minor structural modifications on target selectivity and biological activity. For instance, while the core scaffold can be optimized for 5-HT6 receptor antagonism with nanomolar potency, a different substitution pattern can completely alter the selectivity profile and introduce significant off-target liabilities like hERG channel blockade [1]. Furthermore, simple derivatives of this class can exhibit a complete lack of desired activity, as demonstrated by a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones that showed no significant antimicrobial effects [2]. Therefore, the specific 7-hydroxy substitution pattern of CAS 1210768-40-3 defines a unique chemical and biological starting point that cannot be replicated by close analogs.

7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Vs. Key Analogs


Molecular Weight and Purity in Stock Solutions

The compound is supplied with a defined molecular weight of 202.17 g/mol and a minimum purity specification of 95% . This is in contrast to other commercially available analogs, such as the parent pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (MW 186.17 g/mol) or the 7-amino derivative (MW 201.19 g/mol), which may have different purity profiles or undefined specifications [1].

Medicinal Chemistry Analytical Chemistry Assay Development

Core Geometry Impact on 5-HT6 Antagonism

While the target compound 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one itself is not a potent 5-HT6 antagonist, its 'angular' tricyclic core is a key structural feature for this activity. SAR studies on related 3-(phenylsulfonyl) derivatives show that an angular core (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) yields a potent 5-HT6 antagonist with an IC50 of 1.8 nM and weak hERG block (IC50=54.2 µM), while a 'linear' analog (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) shows comparable 5-HT6 potency but much higher hERG liability (IC50=0.5 µM) [1].

Neuroscience Receptor Pharmacology Medicinal Chemistry

Absence of Antimicrobial Activity

A series of 28 pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one derivatives, including compounds with substitutions at the 7-position, were evaluated for in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. The study concluded that the entire set showed no significant activity [1].

Microbiology Infectious Disease Drug Discovery

7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Key R&D Applications


Safer CNS Drug Design: Angular Core Advantage

Based on the class-level evidence, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one serves as a core scaffold for designing novel CNS-penetrant ligands. Its angular geometry is associated with a significantly reduced risk of hERG-related cardiotoxicity compared to linear analogs, as demonstrated in 5-HT6 antagonist programs where the angular derivative exhibited a 108-fold lower hERG blocking potency [1]. This makes it a structurally informed choice for medicinal chemistry campaigns targeting neurological receptors where cardiac safety is a primary concern.

High-Purity Building Block for Chemical Libraries

With a specified purity of ≥95% and a precisely defined molecular weight of 202.17 g/mol , this compound is well-suited as a high-quality building block for the parallel synthesis of focused libraries. Its defined physical properties facilitate accurate reaction stoichiometry and simplify downstream purification and characterization, ensuring that observed biological activity can be confidently attributed to the synthesized derivatives rather than impurities.

Negative Control for Antimicrobial Assays

The established lack of significant antimicrobial activity for the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class [2] positions this compound as a useful negative control or selectivity probe. In assays designed to identify new antimicrobial agents, it can be used to benchmark the activity of novel compounds, confirming that the assay system is not producing false-positive results from the core scaffold itself.

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